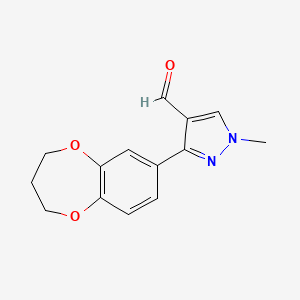

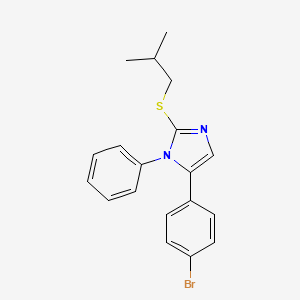

![molecular formula C14H11F3N2O4S B2743139 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide CAS No. 866151-87-3](/img/structure/B2743139.png)

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These include unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the role of these compounds in facilitating complex synthetic processes (Fülöpová & Soural, 2015).

Inhibition of Carbonic Anhydrases

Ureido-substituted benzenesulfonamides have shown significant potential in inhibiting several human carbonic anhydrases, particularly those associated with tumors (hCAs IX and XII). This inhibition is crucial for developing novel drugs targeting tumor-associated enzymes, with some compounds exhibiting excellent selectivity and potency (Pacchiano et al., 2011).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in several neurological diseases, making these compounds valuable for studying potential treatments (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and investigated for their antimicrobial activity. These compounds, characterized by spectroscopic techniques (FT-IR, 1H, and 13C NMR), highlight the chemical versatility and potential biological applications of sulfonamides (Demircioğlu et al., 2018).

Bioreductive Inhibition of Tumor-Associated Carbonic Anhydrases

2-Substituted-5-nitro-benzenesulfonamides have been explored for their ability to inhibit tumor-associated carbonic anhydrases IX and XII. These compounds offer a promising approach to targeting hypoxic tumors, with some showing excellent selectivity for tumor-associated isozymes over cytosolic ones (D'Ambrosio et al., 2008).

作用機序

Target of Action

The primary targets of 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .

特性

IUPAC Name |

2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNKBRIXHHYNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

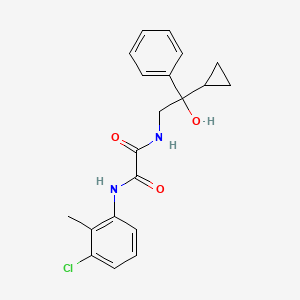

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

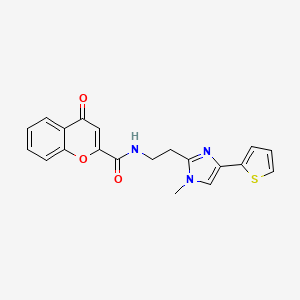

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)